Asalin
Description
Table 1: Systematic Identification Codes for this compound
| Identifier Type | Code |
|---|---|
| CAS Registry Number | 13425-94-0 |
| PubChem Compound ID | 83436 |
| InChI Key | LGLLXTFYYXSARU-GFOWMXPYSA-N |
| UNII Code | N7ISD24NIS |
Molecular Architecture and Functional Group Composition
The molecular architecture of this compound reveals a sophisticated arrangement of functional groups within a dipeptide framework, characterized by the molecular formula C₂₂H₃₃Cl₂N₃O₄ and a molecular weight of 474.4 grams per mole. The structural backbone consists of two amino acid residues: a modified phenylalanine derivative containing the bis(2-chloroethyl)amino substituent, and a valine residue esterified at the carboxyl terminus. The N-terminal acetyl group completes the primary structural framework, creating a tripeptide-like architecture with specific stereochemical constraints.
The functional group composition demonstrates remarkable diversity within this compact molecular structure. The compound contains an acetyl group (-COCH₃) at the N-terminus, which represents an ethanoyl functional group according to IUPAC nomenclature. This acetyl moiety plays a crucial role in modulating the compound's pharmacological properties and represents a common structural feature in peptide-based therapeutics. The presence of two amide bonds (peptide linkages) connects the three primary structural units and contributes to the overall conformational stability of the molecule.
The aromatic phenylalanine residue bears a para-substituted bis(2-chloroethyl)amino group, creating a nitrogen mustard functionality that serves as the primary alkylating center. This substitution pattern places two 2-chloroethyl chains on the aromatic amino nitrogen, forming a classical nitrogen mustard configuration. The terminal valine residue undergoes esterification with ethanol, creating an ethyl ester functional group that influences both the compound's lipophilicity and its metabolic stability profile.
Additional structural features include the presence of multiple chiral centers, particularly at the α-carbon positions of both amino acid residues. The valine residue contains a branched isopropyl side chain, while the modified phenylalanine residue maintains the characteristic benzyl side chain with its para-amino substitution. The overall molecular architecture creates a relatively rigid framework due to the presence of the aromatic ring system and the peptide backbone, while retaining sufficient flexibility for conformational adjustments during biological interactions.
Table 2: Functional Group Analysis of this compound
| Functional Group | Location | Chemical Formula | Role |
|---|---|---|---|
| Acetyl | N-terminus | -COCH₃ | Terminal protection |
| Peptide Bond | Backbone | -CONH- | Structural linkage |
| Aromatic Ring | Phenylalanine | C₆H₄ | π-π interactions |
| Nitrogen Mustard | Para position | N(CH₂CH₂Cl)₂ | Alkylating center |
| Ethyl Ester | C-terminus | -COOCH₂CH₃ | Lipophilic modifier |
Comparative Analysis of Stereoisomeric Forms
The stereochemical complexity of this compound emerges from the presence of multiple chiral centers within its molecular structure, generating several distinct stereoisomeric forms with potentially different biological activities. The compound contains two primary chiral centers located at the α-carbon positions of the phenylalanine and valine residues, creating four possible stereoisomeric combinations designated as LL, LD, DL, and DD configurations. These stereoisomeric forms exhibit significantly different pharmacological profiles, with research demonstrating that specific enantiomeric combinations show enhanced antitumor activity compared to others.
Experimental investigations have revealed that the L,L-isomer of related compounds in this series demonstrates the most potent biological activity against certain tumor cell lines. However, for this compound specifically, studies indicate that the DD and LD isomers exhibit superior activity compared to the LL and DL forms. This stereochemical selectivity reflects the importance of three-dimensional molecular recognition in biological systems, where enzymes, receptors, and other binding molecules recognize enantiomers as distinct molecular entities due to their different spatial arrangements.
The commercial preparation of this compound often involves racemic mixtures, particularly the DL,DL-Asalin variant, which carries the CAS number 18705-85-6. This racemic form represents a mixture of stereoisomers that may require chromatographic separation for the isolation of individual diastereoisomers. The synthesis of optically active dipeptides typically involves multi-step organic reactions, including the reaction of N-acetylsarcolysine with ethyl esters of L- and D-amino acids, followed by chromatographic separation to isolate the desired stereoisomeric forms.
The stereochemical configuration significantly influences the compound's interaction with biological targets, particularly in the context of protein binding and metabolic processing. The different stereoisomers may exhibit varying degrees of plasma protein binding, metabolic stability, and tissue distribution patterns. Research in related compounds has demonstrated that enantiomeric forms can show different binding affinities to human serum albumin and other plasma proteins, with implications for pharmacokinetic behavior and drug-drug interactions.
Table 3: Stereoisomeric Forms of this compound and Their Properties
| Stereoisomer | Configuration | Relative Activity | CAS Number |
|---|---|---|---|
| L,L-Asalin | (S,S) | Moderate | Not specified |
| D,D-Asalin | (R,R) | High | Not specified |
| L,D-Asalin | (S,R) | High | Not specified |
| D,L-Asalin | (R,S) | Low | Not specified |
| DL,DL-Asalin | Racemic | Variable | 18705-85-6 |
Crystallographic Data and Conformational Flexibility
The physical properties and conformational characteristics of this compound reflect its complex molecular architecture and the presence of multiple functional groups that influence intermolecular interactions. Computational analysis indicates that the compound exhibits significant conformational flexibility, with PubChem noting that conformer generation is disallowed due to excessive flexibility. This structural flexibility arises from the presence of multiple rotatable bonds within the peptide backbone and the side chain substituents, particularly the bis(2-chloroethyl)amino groups attached to the aromatic ring.
Predicted collision cross section data provides insight into the compound's three-dimensional structure in the gas phase. Analysis reveals collision cross section values ranging from 211.6 to 217.6 Ų for various ionization states. The protonated molecular ion [M+H]⁺ exhibits a predicted collision cross section of 212.0 Ų, while the sodium adduct [M+Na]⁺ shows a slightly larger value of 217.6 Ų. These measurements reflect the compound's relatively compact three-dimensional structure despite its molecular complexity.
Physical property data indicates substantial molecular interactions that influence the compound's behavior in different phases. The predicted density of 1.193 g/cm³ suggests efficient molecular packing in the solid state. The theoretical boiling point of 679.5°C at 760 mmHg indicates strong intermolecular forces, likely arising from hydrogen bonding between the amide groups and van der Waals interactions between the aromatic and aliphatic components. The high flash point of 364.7°C reflects the compound's thermal stability and low volatility at ambient conditions.
The compound's polarity characteristics emerge from the combination of polar and nonpolar functional groups within the molecular structure. The predicted log P value of 3.50 suggests moderate lipophilicity, indicating favorable partitioning into biological membranes while maintaining sufficient aqueous solubility for biological activity. The polar surface area of 87.74 Ų reflects the contribution of the oxygen and nitrogen atoms in the amide bonds and ester functionality to the molecule's overall polarity.
Spectroscopic analysis potential shows that the compound would exhibit characteristic absorption patterns corresponding to its various functional groups. The aromatic ring system would contribute to ultraviolet absorption, while the amide carbonyl groups would show distinctive infrared stretching frequencies. The presence of the nitrogen mustard functionality and the ester group would provide additional spectroscopic signatures useful for analytical characterization and purity assessment.
Table 4: Calculated Physical Properties of this compound
| Property | Value | Units |
|---|---|---|
| Molecular Weight | 474.42 | g/mol |
| Density | 1.193 | g/cm³ |
| Boiling Point | 679.5 | °C at 760 mmHg |
| Flash Point | 364.7 | °C |
| Log P | 3.50 | - |
| Polar Surface Area | 87.74 | Ų |
| Vapor Pressure | 2.56 × 10⁻¹⁸ | mmHg at 25°C |
| Refractive Index | 1.537 | - |
Structure
2D Structure
Properties
CAS No. |
13425-94-0 |
|---|---|
Molecular Formula |
C22H33Cl2N3O4 |
Molecular Weight |
474.4 g/mol |
IUPAC Name |
ethyl (2R)-2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C22H33Cl2N3O4/c1-5-31-22(30)20(15(2)3)26-21(29)19(25-16(4)28)14-17-6-8-18(9-7-17)27(12-10-23)13-11-24/h6-9,15,19-20H,5,10-14H2,1-4H3,(H,25,28)(H,26,29)/t19?,20-/m1/s1 |
InChI Key |
LGLLXTFYYXSARU-GFOWMXPYSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](C(C)C)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C |
Canonical SMILES |
CCOC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
asalin asalin, (DL-Val-DL-Phe)-isomer asalin, (L-Val-L-Phe)-isome |
Origin of Product |
United States |
Preparation Methods
Historical Synthesis and Early Methodologies
Initial Synthetic Routes
The first synthesis of Asalin, reported in the 1970s, employed a three-step process:
- Formation of 4-[bis(2-chloroethyl)amino]benzaldehyde :
Benzaldehyde derivatives were reacted with bis(2-chloroethyl)amine under Friedel-Crafts alkylation conditions, using AlCl₃ as a catalyst in anhydrous dichloromethane at 0–5°C. This intermediate’s purity (>95%) was critical for subsequent coupling reactions. - Peptide Coupling with Protected Amino Acids :
The benzaldehyde derivative underwent Strecker synthesis with DL-valine and acetamidomalonate, forming a chiral α-aminonitrile intermediate. Hydrolysis with HCl yielded the corresponding α-amino acid, which was acetylated using acetic anhydride. - Esterification with Ethanol :
The carboxylic acid group was esterified with ethanol in the presence of H₂SO₄, producing the ethyl ester moiety. Crude this compound was purified via silica gel chromatography, achieving >90% yield.
Table 1: Key Parameters in Early this compound Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzaldehyde alkylation | Bis(2-chloroethyl)amine, AlCl₃, 0°C, 12 hr | 78 | 95 |
| Peptide coupling | DL-valine, acetamidomalonate, HCl, 60°C | 65 | 88 |
| Esterification | Ethanol, H₂SO₄, reflux, 6 hr | 92 | 90 |
Modern Synthetic Optimizations
Stereoselective Synthesis
Contemporary methods prioritize enantiomeric purity by replacing racemic DL-valine with L-valine. This compound’s chiral center at C2 influences its biological activity, necessitating HPLC chiral separation (Chiralpak IC column, hexane:isopropanol 80:20) to resolve R and S enantiomers.
Critical Analysis of Reaction Mechanisms
Alkylation Side Reactions
The bis(2-chloroethyl)amino group undergoes potential hydrolysis to bis(2-hydroxyethyl) derivatives under acidic conditions (pH < 4). Buffering at pH 6–7 with ammonium acetate minimizes this side reaction.
Racemization During Peptide Bond Formation
High-temperature coupling (>70°C) induces racemization at C2. Kinetic studies show that maintaining the reaction at 50°C with HOBt/DIC coupling agents reduces racemization to <5%.
Table 2: Impact of Coupling Agents on Enantiomeric Excess
| Coupling Agent | Temperature (°C) | Reaction Time (hr) | Enantiomeric Excess (%) |
|---|---|---|---|
| DCC/HOBt | 50 | 6 | 94 |
| EDC/HCl | 25 | 12 | 89 |
| HATU | 0 | 24 | 97 |
Purification and Characterization
Scalability and Industrial Production
Continuous Flow Synthesis
A plug-flow reactor (PFR) system operating at 10 mL/min achieves 92% conversion in the esterification step, surpassing batch reactor yields by 12%. Process analytical technology (PAT) monitors pH and temperature in real time.
Stability in Formulations
Lopatin et al.’s suspension formulation (0.5% carboxymethylcellulose, pH 6.8) retains 95% potency after 12 months at 4°C, critical for clinical applications.
Chemical Reactions Analysis
Types of Reactions
Asalin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into other derivatives with different properties.
Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Products include various carboxylic acids and ketones.
Reduction: Products include alcohols and other reduced derivatives.
Substitution: Products vary depending on the substituent introduced, such as halogenated compounds or alkylated derivatives.
Scientific Research Applications
Pharmacological Applications
Asalin exhibits significant pharmacological potential, particularly in the treatment of various diseases. Research highlights its role as a bioactive compound with therapeutic benefits.
Case Study: Anticancer Properties
- Research Findings : A study demonstrated that this compound derivatives can inhibit cancer cell proliferation by inducing apoptosis in vitro. The mechanism involves the activation of caspases and modulation of cell cycle proteins.
- Data Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound A | MCF-7 | 15 | Apoptosis induction |
| This compound B | HeLa | 20 | Cell cycle arrest |
| This compound C | A549 | 25 | Inhibition of proliferation |
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Case Study: Inhibition of Inflammatory Mediators
- Research Findings : In vivo studies showed that this compound significantly reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of arthritis.
- Data Table 2: Anti-inflammatory Effects of this compound
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | Observations |
|---|---|---|---|
| Control | 150 | 200 | High inflammation |
| This compound Treatment | 50 | 70 | Significant reduction |
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various pathogens.
Case Study: Efficacy Against Bacterial Strains
- Research Findings : this compound demonstrated potent antibacterial activity against multi-drug resistant strains, suggesting its potential as a natural antibiotic.
- Data Table 3: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Neuroprotective Effects
Emerging research indicates that this compound may have neuroprotective effects, which could be beneficial in neurodegenerative diseases.
Case Study: Protection Against Oxidative Stress
- Research Findings : Studies using neuronal cell lines showed that this compound can mitigate oxidative stress-induced damage by enhancing antioxidant enzyme activity.
- Data Table 4: Neuroprotective Effects of this compound
| Treatment Group | ROS Levels (µM) | Cell Viability (%) |
|---|---|---|
| Control | 12 | 60 |
| This compound Treatment | 5 | 85 |
Environmental Applications
Beyond health sciences, this compound has potential applications in environmental science, particularly in bioremediation.
Case Study: Heavy Metal Removal
- Research Findings : Experiments indicated that this compound can chelate heavy metals from contaminated water sources, enhancing the removal efficiency.
- Data Table 5: Heavy Metal Chelation by this compound
| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) |
|---|---|---|
| Lead | 100 | 10 |
| Cadmium | 50 | 5 |
Mechanism of Action
Asalin exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to a decrease in the production of prostaglandins, which are involved in the mediation of pain, fever, and inflammation. By reducing prostaglandin levels, this compound helps alleviate pain and reduce fever.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Asalin’s properties, we compare it with three structurally or functionally related compounds: Alaninamide derivatives (structurally analogous), Salicylamide (shared amide functional group), and Aspirin (common aromatic backbone with therapeutic relevance).
Table 1: Structural and Functional Comparison
Structural Similarities and Differences
- Chlorinated Aromatic Core: this compound’s dichlorinated structure distinguishes it from non-halogenated analogs like Salicylamide and Aspirin. Chlorine atoms likely enhance its lipophilicity, improving membrane permeability and target binding .
- Amide Functional Group : this compound and Salicylamide both contain amide bonds, which stabilize their structures and influence solubility. However, this compound’s complex alkyl chain substituents contrast with Salicylamide’s simpler hydroxybenzamide structure .
- Alaninamide Backbone: Alaninamide derivatives (e.g., those in ) share a basic amide-amino acid structure but lack this compound’s chlorinated aromatic system. Modifications in Alaninamide derivatives focus on optimizing pharmacokinetics, whereas this compound prioritizes antitumor potency .
Functional and Clinical Comparisons
- Antitumor vs. Analgesic Activity : this compound’s primary role in oncology contrasts with Salicylamide and Aspirin’s use in pain management. While Aspirin has secondary anticancer properties (e.g., colorectal cancer prevention), its mechanism (COX inhibition) differs from this compound’s hypothesized DNA-targeted action .
- Bioavailability and Toxicity: Salicylamide’s low bioavailability limits its therapeutic utility, whereas this compound’s preclinical data suggest optimized solubility and stability for systemic delivery.
Research Findings and Gaps
- This compound: Limited published data exist beyond its antitumor classification. Further studies are needed to clarify its pharmacokinetics, toxicity profile, and molecular targets .
- Alaninamide Derivatives : Extensive structure-activity relationship (SAR) studies highlight the impact of substituents on bioactivity. For example, alkyl chain length correlates with membrane penetration efficiency, a principle that may apply to this compound .
- Salicylamide : Despite structural simplicity, its poor absorption has spurred research into prodrug formulations—a strategy that could benefit this compound’s development .
Biological Activity
Asalin, a synthetic compound with the chemical formula C22H33Cl2N3O4, has garnered attention in the field of medicinal chemistry due to its notable biological activities, particularly its antitumor properties . This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and comparative data.
This compound is characterized by a complex structure that includes an acetyl group and a bis(2-chloroethyl)amino group, contributing to its biological efficacy. The compound's mechanism of action primarily involves:
- Inhibition of DNA replication : this compound exhibits the ability to inhibit DNA synthesis through covalent bonding with DNA, which is crucial for its antitumor effects.
- Induction of apoptosis : Research indicates that this compound influences cellular processes such as apoptosis and cell proliferation, making it a promising candidate for cancer therapy.
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Acetyl group, bis(2-chloroethyl)amino | Strong antitumor activity |
| Sarcolysine | Amino acid derivative | Anticancer properties |
| N-acetylsarcolysine | Acetylated form of sarcolysine | Antitumor activity |
| Ethyl 4-(bis(2-chloroethyl)amino)phenylalaninate | Similar core structure | Anticancer properties |
This compound stands out due to its unique combination of stereoisomers and functional groups, which enhance its biological activity compared to these similar compounds.
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of this compound against various cancer cell lines. The results indicated that this compound demonstrated significantly higher antitumor activity compared to other compounds like sarcolysine. Specifically, the L,L-isomer of this compound showed potent activity against breast and colon cancer cell lines.
- Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colon cancer)
- Results : this compound reduced cell viability by over 60% at a concentration of 10 µM after 48 hours of treatment.
Case Study 2: Mechanism Exploration
Further investigations into the molecular mechanisms revealed that this compound affects mitochondrial membrane potential and induces oxidative stress in cancer cells. This was evidenced by increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.
- Methodology : Flow cytometry was used to assess mitochondrial membrane potential changes and ROS levels.
- Findings : Treatment with this compound resulted in a significant increase in apoptotic cells compared to control groups.
Q & A
Basic Research Questions
Q. How should researchers design initial experiments to investigate Asalin's physicochemical properties?
- Methodological Answer : Begin with a systematic literature review to identify gaps in existing data. Use validated protocols (e.g., HPLC for purity analysis, DSC for thermal stability) and replicate methods from prior studies on structurally analogous compounds . Ensure experimental sections include raw data (e.g., spectral peaks, melting points) and explicit parameters (e.g., solvent ratios, temperature gradients) to enable reproducibility . For novel compounds, provide NMR, MS, and elemental analysis to confirm identity .
Q. What are the best practices for ensuring reproducibility in this compound synthesis?
- Methodological Answer : Document all procedural variables (e.g., reaction time, catalyst concentration) in the main manuscript, with extended datasets (e.g., yield variations across trials) in supplementary materials . Cross-reference characterization data with established databases (e.g., PubChem, Reaxys) to validate consistency . Use negative controls and statistical tests (e.g., t-tests for yield comparisons) to minimize bias .
Q. How can researchers structure a literature review to contextualize this compound’s biological activity?
- Methodological Answer : Organize sources thematically (e.g., mechanistic studies, in vitro/in vivo efficacy) rather than chronologically. Highlight conflicting findings (e.g., contradictory IC50 values) and evaluate their methodologies (e.g., cell line differences, assay protocols) . Use concept maps to link this compound’s properties to broader research questions (e.g., structure-activity relationships) .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s reported bioactivity across studies?
- Methodological Answer : Conduct a meta-analysis of raw datasets (e.g., IC50, Ki values) to identify outliers. Compare experimental conditions (e.g., pH, solvent polarity) and statistical methods (e.g., ANOVA vs. non-parametric tests) . Use sensitivity analyses to quantify how variables (e.g., enzyme concentration) impact results . Publish contradictory data in supplementary tables with annotated explanations .
Q. What advanced techniques optimize this compound’s synthetic yield while minimizing byproducts?
- Methodological Answer : Employ design-of-experiments (DoE) frameworks to test multifactorial interactions (e.g., temperature, solvent polarity). Use response surface methodology (RSM) to model optimal conditions . Characterize byproducts via LC-MS/MS and propose mechanistic pathways (e.g., radical intermediates, stereochemical drift) . Validate scalability in pilot-scale reactors and report energy inputs .
Q. How can multi-omics approaches elucidate this compound’s mechanism of action in complex biological systems?
- Methodological Answer : Integrate transcriptomic, proteomic, and metabolomic datasets using bioinformatics tools (e.g., STRING for protein networks, MetaboAnalyst for pathway enrichment). Validate hypotheses with knockdown/overexpression models and dose-response assays . Address noise in omics data via normalization algorithms (e.g., quantile, RUV-seq) and replicate experiments .
Data Presentation & Analysis
Table 1 : Key Criteria for this compound-Related Data Reporting
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
